NK-1 Receptor Antagonism: Class-Level Affinity Advantage Over Simple Fluorenone Oximes
867136-15-0 belongs to the piperazinyl oxime ether class, for which several analogs demonstrated high-affinity NK-1 receptor antagonism (pKi range 8.1–9.3 in [³H]substance P binding assays on human recombinant NK-1 receptors) and potent in vivo activity in the gerbil foot-tapping model [1]. In contrast, the parent fluorenone oxime (CAS 2157-52-0) lacks the piperazine pharmacophore and is not reported to exhibit measurable NK-1 affinity at physiologically relevant concentrations [2]. The p-tolyl substituent on 867136-15-0 is expected to further modulate lipophilicity and binding pocket occupancy relative to unsubstituted piperazine derivatives, though direct head-to-head affinity data for 867136-15-0 itself are not publicly available.
| Evidence Dimension | NK-1 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | No publicly available quantitative binding data specific to 867136-15-0 identified. |
| Comparator Or Baseline | Class representative (e.g., compound from van den Hoogenband series): pKi ~8.1–9.3 at human NK-1; Fluorenone oxime (CAS 2157-52-0): no significant NK-1 affinity reported. |
| Quantified Difference | Inferred >3–4 log unit affinity gain for piperazine-containing oxime ethers vs. parent fluorenone oxime based on class SAR. |
| Conditions | [³H]substance P competition binding, human recombinant NK-1 receptor; gerbil foot-tapping assay (in vivo). |
Why This Matters
This class-level evidence positions 867136-15-0 as a candidate for NK-1 receptor pharmacology studies, whereas simple fluorenone oximes are unsuitable; procurement decisions should account for the necessity of confirming the compound's individual affinity experimentally.
- [1] van den Hoogenband A, van Maarseveen JH, McCreary AC, et al. Piperazinyl oxime ethers as NK-1 receptor antagonists. Bioorg Med Chem Lett. 2006;16(4):1045-1048. View Source
- [2] PubChem. Fluorenone oxime (CID 16543). National Center for Biotechnology Information. Accessed 2026. View Source
